N-Formyl Imiquimod

Description

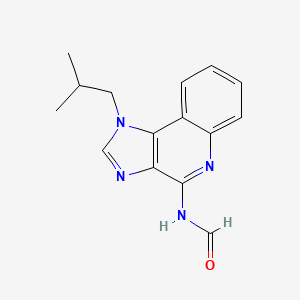

Structure

3D Structure

Properties

Molecular Formula |

C15H16N4O |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide |

InChI |

InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |

InChI Key |

KPFLPBBKLNOQHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for N-Formyl Imiquimod (B1671794)

The generation of N-Formyl Imiquimod can be approached through several methodologies, ranging from conventional one-step conversions from a chlorinated precursor to more optimized processes aimed at streamlining the production of the final amino compound, Imiquimod.

The most direct and conventional method for synthesizing this compound involves the reaction of a chlorinated precursor with formamide (B127407). A primary process involves heating 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with a significant excess of formamide. google.com In this reaction, formamide serves as both a reactant and the solvent. The process is typically conducted under a nitrogen atmosphere at elevated temperatures, for instance, around 140°C for an extended period. google.com

This pathway is significant because it directly yields the N-formyl derivative. If the reaction is stopped before the final hydrolysis step, the this compound can be isolated. google.com The synthesis of the 4-chloro precursor itself is a multi-step process that often begins from a quinoline (B57606) core structure. beilstein-journals.orggoogle.com These initial steps can be complex and may involve the use of potentially hazardous reagents like nitro derivatives and N-oxides to build the fused imidazoquinoline ring system and install the necessary functional groups. google.com

Advanced approaches primarily focus on optimizing the conversion of the 4-chloro precursor to the final Imiquimod product, treating this compound as a transient intermediate rather than an isolated product. The key optimization is the creation of a one-pot synthesis for Imiquimod where the N-formyl derivative is formed and then hydrolyzed in situ. google.com

This is achieved by heating 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with formamide and then, after the initial reaction, introducing water to the mixture at a slightly lower temperature (e.g., 95°C) to facilitate hydrolysis of the N-formyl group. google.com This method avoids the need for isolating the intermediate, thereby improving process efficiency. Further optimization can involve bubbling gaseous ammonia (B1221849) through the reaction mixture. google.com While not directly focused on producing this compound, these optimized processes underscore its role as a pivotal, albeit non-isolated, intermediate.

Future advanced strategies could potentially involve the use of more sophisticated N-formylating agents that operate under milder conditions, drawing inspiration from developments in general organic synthesis. rsc.org

N-Formylation Chemistry and Reaction Pathway Characterization

The chemistry of this compound formation centers on the reaction between 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline and formamide. It is theorized that the process involves the in situ formation of the N-formyl intermediate. google.com The reaction pathway displaces the chlorine atom at the 4-position of the quinoline ring system. The use of formamide at high temperatures facilitates a nucleophilic substitution, leading to the introduction of a formamido group (-NHCHO).

The subsequent step in the one-pot synthesis of Imiquimod is the hydrolysis of this formamido group to the primary amine (-NH2). google.com This hydrolysis can be accomplished with water, effectively cleaving the formyl group. google.com If this hydrolytic step is omitted, the N-formyl derivative can be isolated from the reaction mixture. google.com

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-chloro-1-isobutyl-1H-imidazo[4,5-c]-quinoline | google.com |

| Reagent/Solvent | Formamide | google.com |

| Temperature | Approx. 140°C | google.com |

| Atmosphere | Nitrogen | google.com |

| Reaction Time | ~26 hours (for intermediate formation) | google.com |

| Subsequent Step (for Imiquimod) | Addition of water and heating at 95°C for hydrolysis | google.com |

Precursor Compound Chemistry and Intermediate Transformation Analysis

The synthesis of this compound is critically dependent on the chemistry of its precursors and the transformation of key intermediates.

The primary precursor is 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline . google.com The synthesis of this chloro-derivative is a complex undertaking itself, often starting from simpler quinoline structures. One documented pathway involves multiple steps including nitration, reduction, cyclization to form the imidazole (B134444) ring, N-oxide formation, and subsequent chlorination to install the reactive chlorine atom at the 4-position. beilstein-journals.orggoogle.com

This compound itself is the key intermediate in the conversion of the 4-chloro precursor to Imiquimod. google.com Its transformation is the final hydrolysis step. The stability of the N-formyl intermediate allows for its isolation, making it a distinct chemical entity available for research or as a starting point for other derivatives. google.comsimsonpharmauat.com The process essentially uses the formyl group as a protecting or directing group that is later removed to unveil the final amino functionality of Imiquimod.

Table 2: Key Compounds in this compound Synthesis

| Compound Role | Chemical Name | Significance | Source |

|---|---|---|---|

| Precursor | 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | The direct starting material for the formylation reaction. | google.com |

| Intermediate | This compound | The target compound of the formylation; can be isolated or hydrolyzed in situ. | google.com |

| Final Product (via hydrolysis) | Imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline) | The ultimate product of the optimized one-pot synthesis. | google.com |

Design Principles for Structural Modification and Analog Generation for Immunomodulatory Research

This compound represents one of the simplest modifications to the Imiquimod structure. The design of this and other analogs is rooted in the principles of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) for immunomodulatory compounds. Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7), stimulating an immune response. drugbank.comnih.gov Structural modifications are undertaken to potentially alter potency, specificity, and other pharmacological properties.

A prominent example of successful analog generation from the Imiquimod scaffold is Resiquimod (B1680535) . This analog, developed from Imiquimod, demonstrates significantly higher potency in inducing pro-inflammatory cytokines. nih.gov Resiquimod is active at concentrations tenfold lower than Imiquimod and exhibits activity at both TLR7 and TLR8. nih.gov

The design principles for generating such analogs include:

Modification of the C4-substituent: Replacing the amino group of Imiquimod with other functionalities, such as the formamido group in this compound, can modulate receptor binding and subsequent cell signaling.

Alteration of the N1-side chain: The 1-isobutyl group on the imidazole ring is a key feature for activity. Changes to this chain can impact the molecule's interaction with the receptor binding pocket.

Substitution on the quinoline ring: Adding substituents to the benzene (B151609) portion of the quinoline ring system can influence physicochemical properties and receptor affinity.

The creation of derivatives like this compound allows researchers to probe the specific interactions between the drug and its receptor target, contributing to the rational design of new and more effective immunomodulators. nih.gov

Molecular and Cellular Mechanisms of Immunomodulation

Toll-like Receptor Agonism and Downstream Signaling

The immunomodulatory effects of Imiquimod (B1671794) are initiated by its function as a Toll-like Receptor (TLR) agonist. frontierspartnerships.org TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). invivogen.comaai.org

Imiquimod functions as a specific agonist for Toll-like Receptor 7 (TLR7) and, in humans, also for Toll-like Receptor 8 (TLR8). invivogen.comnih.gov These receptors are located within the endosomal compartments of immune cells, where they detect microbial nucleic acids. invivogen.comaai.org Imiquimod, an analog of the nucleoside guanosine, binds to these receptors, mimicking a viral single-stranded RNA (ssRNA) ligand and initiating an immune cascade. invivogen.com

Structural analyses have indicated that TLR7 and TLR8 possess two distinct binding sites. invivogen.com Imiquimod's interaction with TLR7 is well-established as a key driver of its activity. nih.govwikipedia.orgdrugbank.com While both TLR7 and TLR8 are activated by imidazoquinolines, they exhibit different cellular expression patterns; TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells like monocytes and macrophages. invivogen.com The dual agonism of TLR7 and TLR8 by compounds like the related molecule Resiquimod (B1680535) is noted to produce a more potent immune response compared to TLR7 agonism alone. mdpi.com

| Receptor | Binding Status | Primary Expressing Cells | Endogenous Ligand Mimicked |

|---|---|---|---|

| TLR7 | Agonist | Plasmacytoid Dendritic Cells (pDCs), B-Cells | Single-stranded RNA (ssRNA) |

| TLR8 | Agonist (Human) | Myeloid Cells (Monocytes, Macrophages) | Single-stranded RNA (ssRNA) |

Upon binding of Imiquimod to TLR7 and TLR8, a conformational change in the receptor complex initiates the recruitment of intracellular adaptor proteins. The signaling cascade for both TLR7 and TLR8 is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. aai.org

The recruitment of MyD88 leads to the assembly of a larger signaling complex, which includes members of the IL-1 receptor-associated kinase (IRAK) family. aai.org This complex formation ultimately triggers two major downstream signaling branches:

NF-κB Activation : The signaling cascade activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus. researchgate.netmedicaljournals.se Nuclear NF-κB then drives the expression of genes encoding various pro-inflammatory cytokines and chemokines. medicaljournals.se

IRF7 Activation : A parallel pathway leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. In plasmacytoid dendritic cells (pDCs), TLR7 activation strongly induces IRF7, leading to the transcription of IFN-α and IFN-β genes. invivogen.com

| Molecule Type | Specific Examples | Function |

|---|---|---|

| Adaptor Protein | MyD88 | Recruited to activated TLR7/8, essential for downstream signaling. aai.org |

| Transcription Factors | NF-κB | Induces expression of pro-inflammatory cytokines (TNF-α, IL-6). researchgate.netmedicaljournals.se |

| IRF7 | Drives production of Type I Interferons (IFN-α). invivogen.com | |

| Kinase Family | IRAKs | Mediates signal from MyD88 to downstream pathways. aai.org |

Induction of Cytokine and Chemokine Expression Profiles

The activation of NF-κB and IRF7 results in a robust and localized production of a wide array of cytokines and chemokines, which orchestrate the subsequent immune response. medicaljournals.sedermnetnz.org

A hallmark of Imiquimod's activity is the potent induction of type I interferons. nih.gov Studies have demonstrated that stimulation with Imiquimod leads to the secretion of multiple IFN-α subtypes as well as IFN-β. drugbank.comskintherapyletter.com This production is largely attributed to the activation of pDCs via the TLR7/MyD88/IRF7 signaling axis. invivogen.com Type I interferons have powerful antiviral properties and play a key role in linking the innate and adaptive immune systems by promoting the maturation and function of dendritic cells.

Beyond interferons, Imiquimod-induced signaling stimulates monocytes and macrophages to secrete a variety of pro-inflammatory cytokines. skintherapyletter.com The activation of the NF-κB pathway is directly responsible for the transcription and release of cytokines including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govwikipedia.orgnih.gov

Interleukin-6 (IL-6) wikipedia.orgnih.govbiomolther.org

Interleukin-12 (IL-12) invivogen.comnih.gov

These cytokines contribute to the inflammatory environment, enhance the activity of natural killer (NK) cells, and promote the development of a Th1-polarized adaptive immune response, which is effective against intracellular pathogens and tumors. nih.gov

The pro-inflammatory environment created by Imiquimod is further amplified by the induction of various chemokines. medicaljournals.se These small signaling proteins act as chemoattractants, creating a chemical gradient that recruits a diverse population of immune cells to the site of application. Imiquimod has been shown to induce chemokines such as Macrophage Inflammatory Protein-1 alpha (MIP-1α/CCL3) and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). nih.govresearchgate.net This leads to the infiltration of lymphocytes, dendritic cells, macrophages, and other effector cells into the target tissue, which is essential for the clearance of diseased or malignant cells. drugbank.commedicaljournals.se

| Category | Specific Mediator | Primary Function |

|---|---|---|

| Type I Interferons | IFN-α | Antiviral activity, activation of dendritic cells. nih.govwikipedia.orgskintherapyletter.com |

| IFN-β | Antiviral and immunomodulatory effects. drugbank.com | |

| Pro-inflammatory Cytokines | TNF-α | Induces inflammation, promotes apoptosis of target cells. nih.govwikipedia.orgnih.gov |

| IL-6 | Promotes immune cell differentiation and inflammation. wikipedia.orgnih.govbiomolther.org | |

| IL-12 | Drives Th1 cell differentiation, activates NK cells. invivogen.comnih.gov | |

| Chemokines | CCL2 (MCP-1) | Recruits monocytes, memory T cells, and dendritic cells. researchgate.net |

| CCL3 (MIP-1α) | Attracts macrophages, NK cells, and other immune cells. nih.govresearchgate.net |

Based on a comprehensive review of scientific literature, there is no available information detailing the specific molecular and cellular immunomodulatory mechanisms of the chemical compound N-Formyl Imiquimod .

Searches confirm the existence of this compound (CAS No. 910644-52-9) as a chemical entity. simsonpharmauat.com Patent literature describes it as a potential intermediate formed during the synthesis of the well-known immunomodulator, Imiquimod. google.comgoogle.com Specifically, one process for creating Imiquimod involves the in-situ formation of an N-formyl intermediate, which can be isolated under certain conditions before its hydrolysis to the final Imiquimod compound. google.com

However, all detailed research findings on the modulation of immune cell function—including the activation of antigen-presenting cells, enhancement of Natural Killer (NK) cell activity, B-lymphocyte proliferation, T-helper cell differentiation, and the direct induction of apoptosis—are exclusively attributed to the compound Imiquimod . medicaljournals.sewikipedia.orgpediatriconcall.comresearchgate.netnih.govnih.govdrugbank.com

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on this compound, as the specific biological and immunological data for this derivative are not present in the available literature. The immunomodulatory actions detailed in the user's request are characteristic of Imiquimod.

Receptor-Independent Biological Activities

Interference with Adenosine (B11128) Receptor Signaling Pathways and Adenylyl Cyclase Activity

Beyond its well-documented role as a Toll-like receptor (TLR) agonist, Imiquimod exhibits significant immunomodulatory activity through its interaction with the adenosine receptor signaling system. researchgate.net This mechanism is notably independent of TLR7 and TLR8 signaling. researchgate.netnih.gov Research demonstrates that Imiquimod can directly bind to adenosine receptors, acting as an antagonist. researchgate.netnih.gov This interaction shows the highest affinity for the A(1) and A(2A) adenosine receptor subtypes. nih.gov

A critical consequence of this antagonism is the modulation of adenylyl cyclase, an enzyme crucial for the production of cyclic AMP (cAMP). Studies have revealed that Imiquimod exerts an inhibitory effect on adenylyl cyclase activity downstream from the adenosine receptor. researchgate.netnih.gov Extracellular adenosine typically signals through its receptors to increase intracellular cAMP levels, which in turn acts as a negative feedback signal to suppress inflammation. By acting as an antagonist at these receptors and directly inhibiting adenylyl cyclase, Imiquimod effectively suppresses this crucial anti-inflammatory feedback loop. researchgate.netnih.govnih.gov This disruption is believed to work synergistically with its TLR-mediated induction of pro-inflammatory cytokines, contributing to the potent inflammatory response observed in clinical applications. researchgate.netmedicaljournals.se

Experimental evidence using transformed human keratinocytes further supports this mechanism, showing that Imiquimod and specific A(2A) adenosine receptor antagonists can similarly induce pro-inflammatory cytokines even in the absence of immune cells. researchgate.netnih.gov

Table 1: Imiquimod's Interaction with the Adenosine Receptor Pathway

| Component | Interaction with Imiquimod | Downstream Effect | Overall Immunological Outcome |

| Adenosine Receptors (A₁, A₂A) | Acts as a direct antagonist nih.gov | Blocks adenosine-mediated signaling nih.gov | Augmentation of pro-inflammatory activity medicaljournals.se |

| Adenylyl Cyclase | Inhibits enzyme activity researchgate.netnih.gov | Reduces production of cyclic AMP (cAMP) researchgate.net | Suppression of an inflammatory negative feedback mechanism researchgate.net |

Modulation of Opioid Growth Factor Receptor (OGFr) Levels

A distinct, immune-independent mechanism of action for imidazoquinolines like Imiquimod involves the modulation of the Opioid Growth Factor (OGF) - Opioid Growth Factor Receptor (OGFr) axis. nih.govmedicinacomplementar.com.br Research has shown that Imiquimod upregulates the expression of OGFr in various cancer cell lines, including pancreatic, colorectal, and squamous cell carcinoma. nih.govresearchgate.net This upregulation enhances the activity of the native OGF-OGFr system, a tonically active inhibitory pathway that governs cell growth. nih.govsciencedaily.com

The OGF-OGFr axis functions by modulating cyclin-dependent kinase inhibitors, which results in a delay at the G1-S interface of the cell cycle and a subsequent inhibition of cell proliferation. nih.govmedicinacomplementar.com.br The anti-proliferative effects of Imiquimod through this pathway are directly linked to the presence and function of OGFr. Studies using siRNA technology to knock down OGFr have demonstrated that the inhibitory effects of Imiquimod on cell replication are consequently eliminated. nih.govmedicinacomplementar.com.br Furthermore, the growth-inhibiting effects can be blocked by the opioid antagonist naloxone, confirming the pathway's dependence on the opioid receptor. medicinacomplementar.com.br

This mechanism is notably independent of the immune system and Toll-like receptors. nih.govmedicinacomplementar.com.br Some evidence suggests that the upregulation of OGFr by Imiquimod may be an indirect effect, mediated by the induction of interferon-alpha (IFN-α), which in turn increases OGFr expression. nih.gov

Table 2: Effect of Imiquimod on OGFr and Cell Proliferation

| Cell Type | Effect of Imiquimod | Key Finding | Reference |

| Pancreatic Cancer Cells | Upregulation of OGFr, inhibition of proliferation | Effect is blocked by OGFr knockdown or OGF neutralization | nih.govmedicinacomplementar.com.br |

| Colorectal Cancer Cells | Upregulation of OGFr, inhibition of proliferation | Demonstrates a common mechanism across different cancers | nih.gov |

| Squamous Carcinoma Cells | Upregulation of OGFr, inhibition of proliferation | Confirms the role of the OGF-OGFr axis in growth inhibition | nih.gov |

| Basal Cell Carcinoma | Induces OGFr expression in vivo | Upregulation is likely mediated by IFN-α | nih.gov |

Potential Interactions with Formyl Peptide Receptors (e.g., FPR1, FPR2) and Related Signaling

While direct interactions between Imiquimod and Formyl Peptide Receptors (FPRs) are not documented, the chemical structure implied by "this compound" suggests a high potential for such an interaction. FPRs are a family of G protein-coupled receptors that function as pattern recognition receptors, playing a key role in chemotaxis and host defense. wikipedia.orgfrontiersin.org A primary characteristic of their ligands is the presence of an N-formyl group, such as that found in N-formylmethionine peptides released by bacteria or damaged mitochondria. mdpi.com

The N-formyl group is considered critical for the optimal activation of both FPR1 and FPR2. mdpi.comnih.gov

FPR1 is recognized as a high-affinity receptor for N-formylated peptides and is strongly associated with mediating pro-inflammatory responses and neutrophil chemotaxis. mdpi.comresearchgate.net

FPR2 exhibits a more diverse ligand profile, binding not only to formylated peptides but also to various lipid and peptide mediators. frontiersin.orgnih.gov It is considered a dual-function receptor, capable of transducing both pro-inflammatory and anti-inflammatory, pro-resolving signals depending on the specific ligand it binds. frontiersin.orgresearchgate.net

Given that the defining structural feature of this compound would be its N-formyl moiety, it is plausible to hypothesize that this compound could be recognized as a ligand by FPRs. Such an interaction would constitute a novel mechanism of immunomodulation for an Imiquimod derivative, distinct from its known activities. Engagement of FPR1 or FPR2 could potentially trigger a range of cellular responses, including calcium mobilization, directed cell migration (chemotaxis), and the activation of inflammatory pathways. frontiersin.orgnih.gov

Table 3: Comparison of Human Formyl Peptide Receptors

| Receptor | Primary Ligands | Key Functions | Potential Relevance for this compound |

| FPR1 | N-formylated peptides (e.g., fMLF) frontiersin.orgmdpi.com | Pro-inflammatory signaling, neutrophil chemotaxis, host defense against bacteria mdpi.comresearchgate.net | The N-formyl group could allow binding and initiation of a potent pro-inflammatory and chemotactic response. |

| FPR2 | N-formylated peptides, lipoxin A₄, Annexin A1, Resolvin D1, Serum Amyloid A frontiersin.orgresearchgate.net | Dual-function: pro-inflammatory or anti-inflammatory/pro-resolving responses frontiersin.orgnih.gov | Interaction is possible, but the resulting cellular signal (pro- or anti-inflammatory) would depend on the specific nature of the binding. |

Preclinical Pharmacological and Immunological Characterization

In Vitro Mechanistic Studies

Cell Culture Models for Immune Response Evaluation

No specific cell culture models used for the evaluation of the immune response to N-Formyl Imiquimod (B1671794) have been identified in the scientific literature.

Analysis of Gene Expression and Protein Production in Stimulated Cells

There are no available data on the analysis of gene expression or protein production in cells stimulated with N-Formyl Imiquimod.

Comparative Immunomodulatory Potency and Efficacy with Imiquimod and Other Agonists in Cellular Assays

Comparative studies on the immunomodulatory potency and efficacy of this compound against Imiquimod or other TLR7 agonists in cellular assays have not been found in published research.

In Vivo Animal Models for Immunotherapy Research

Evaluation of Innate and Adaptive Immune Responses in Murine Models

No in vivo studies evaluating the innate and adaptive immune responses to this compound in murine models have been identified.

Assessment of Antiviral Activities in Preclinical Viral Infection Models (e.g., Herpes Simplex Virus)

There is no available information on the assessment of the antiviral activities of this compound in preclinical models of viral infections, including Herpes Simplex Virus.

Analysis of Antitumor Effects in Preclinical Oncology Models (e.g., Basal Cell Carcinoma, Melanoma)

Preclinical investigations have primarily centered on aggressive skin cancer models, particularly melanoma, to evaluate the efficacy of combining N-formyl peptides with TLR agonists. Information regarding its specific use in basal cell carcinoma models is not detailed in the available literature.

Melanoma:

The core principle of this combination therapy is to enhance the recognition and destruction of tumor cells by the immune system. This is achieved by using N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine, which act as potent phagocytosis-stimulating ligands. nih.govresearchgate.net The rationale is that by binding these ligands to the surface of melanoma cells, they become marked for enhanced uptake by antigen-presenting cells (APCs), like dendritic cells (DCs), which infiltrate the tumor. nih.gov This increased phagocytosis is intended to promote more effective processing and presentation of tumor-associated antigens (TAAs) to the adaptive immune system. nih.gov

To amplify this effect, a TLR7/8 agonist, such as imiquimod or its more potent analogue resiquimod (B1680535) (R-848), is administered concurrently. researchgate.net These agonists stimulate APCs, leading to the production of pro-inflammatory cytokines and the maturation of DCs, which is crucial for initiating a robust anti-tumor T-cell response. wikipedia.orgnih.govnih.gov

A key study utilizing the B16-F10 murine melanoma model demonstrated the potential of this approach. In this research, various TLR agonists were tested in combination with tumor cells tagged with phagocytosis-stimulating ligands. researchgate.net The findings indicated that resiquimod (R-848) was a particularly effective TLR agonist for this strategy. When combined with mannan (B1593421) (another phagocytosis-stimulating ligand) covalently bound to tumor cells, R-848 significantly curtailed tumor growth. researchgate.net

Further enhancement of this therapeutic combination was observed when poly(I:C) and heat-killed Listeria monocytogenes were also included. This multi-component approach resulted in a remarkable complete recovery in 83% of the mice and conferred protection against a subsequent re-challenge with melanoma cells, suggesting the establishment of long-term immunological memory. researchgate.net

Interactive Data Table: Antitumor Effects in B16-F10 Murine Melanoma Model

Study of Systemic Immunological Alterations in Animal Systems

The administration of a combination therapy involving N-formyl peptides and imiquimod analogues induces significant systemic immunological alterations, shifting the balance towards an effective anti-tumor immune state. The mechanism is not merely localized to the tumor microenvironment but extends to priming a systemic, adaptive immune response.

The foundational immunological event is the stimulation of innate immunity. researchgate.net N-formyl peptides, recognized by formyl peptide receptors (FPRs) on immune cells like neutrophils and macrophages, act as potent chemoattractants and activators. nih.govfrontiersin.org This action is complemented by the TLR7/8 agonist activity of imiquimod or resiquimod, which directly stimulates APCs to secrete key cytokines, including interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). wikipedia.org

This initial innate activation paves the way for a powerful adaptive immune response. The enhanced uptake of tumor antigens by DCs, driven by the N-formyl peptide, coupled with the maturation signals from the TLR agonist, leads to efficient T-cell priming in the draining lymph nodes. nih.govwikipedia.orgmit.edu Imiquimod itself is known to cause Langerhans cells to migrate from the skin to local lymph nodes to activate the adaptive immune system. wikipedia.org

Studies have shown that this therapeutic strategy leads to a Th1-biased immune response, characterized by the production of cytokines like IFN-γ, which is critical for cell-mediated immunity against tumors. nih.govnih.gov In preclinical melanoma models, the combination of cryotherapy with imiquimod resulted in 90% of mice rejecting a tumor rechallenge, which was attributed to an increase in T-cell proliferation and IFN-γ production. mdpi.com This demonstrates the generation of a durable, systemic immunological memory that can recognize and eliminate cancer cells throughout the body. researchgate.netmdpi.com The protection from tumor re-transplantation seen in the B16-F10 model is strong evidence of such a lasting systemic immunity. researchgate.net

Interactive Data Table: Systemic Immunological Alterations in Animal Models

Structure Activity Relationship Sar Investigations of N Formyl Imiquimod and Its Analogs

Elucidation of Key Structural Determinants for Toll-like Receptor Agonism

The interaction of imidazoquinoline-based compounds with Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) is highly dependent on specific structural features. Research has identified several key determinants within the molecular scaffold that govern agonist activity.

The core imidazoquinoline structure is fundamental for activity. Modifications to this heterocyclic system, such as replacing the imidazole (B134444) ring with a triazole or cyclic urea, result in a complete loss of agonistic function. nih.gov The 4-amino group on the quinoline (B57606) ring is also considered essential for activity and must be retained. nih.gov

Substituents at various positions on the scaffold play a critical role in modulating the potency and selectivity of these compounds for TLR7 and TLR8.

C2 Position: There is a distinct relationship between the length of an alkyl chain at the C2 position and TLR7-agonistic potency. nih.gov Studies on related thiazoloquinolines, which also exhibit mixed TLR8/TLR7 agonism, showed that a C2-n-butyl group resulted in optimal activity, with other chain lengths being less effective. core.ac.uk This demonstrates a strict length dependency for this position. core.ac.uk

N1 Position: The N1 position is highly amenable to modification and significantly influences activity. A systematic exploration of N1-benzyl substituents revealed that the nature of the substituent on the benzyl (B1604629) ring could dramatically alter potency and selectivity. chemrxiv.org For instance, transposing the N1 and C2 substituents has led to the identification of exceptionally potent TLR7 agonists. nih.gov

C4-Amine Position: While the C4-amino group itself is crucial, its substitution is not well tolerated. core.ac.uk N-alkylation of the C4-amine generally leads to inactive compounds. core.ac.uknih.gov However, N-acylation can be tolerated, though the activity is highly dependent on the nature of the acyl group. core.ac.uknih.gov

Table 1: Effect of Structural Modifications on TLR7/8 Agonism

| Position of Modification | Modification Type | Effect on Activity | Receptor(s) Affected | Source |

|---|---|---|---|---|

| Core Scaffold | Replacement of imidazole ring | Complete loss of activity | TLR7/8 | nih.gov |

| C2 | Varying n-alkyl chain length | Optimal activity with n-butyl group | TLR7/8 | nih.govcore.ac.uk |

| C4-Amine | Required for activity | Essential | TLR7/8 | nih.gov |

| C4-Amine | N-Alkylation | Not tolerated; inactive compounds | TLR7/8 | core.ac.uknih.gov |

| N1 | Systematic substituent changes | Significant modulation of potency and selectivity | TLR7/8 | chemrxiv.org |

Influence of the N-Formyl Moiety on Biological Activity and Specificity

The introduction of an N-formyl group at the C4-amine position of the imidazoquinoline scaffold has specific consequences for biological activity. While N-alkylation at this position abrogates activity, N-acylation is more permissive, with the outcome being highly dependent on the specific acyl group. core.ac.uknih.gov

SAR studies have demonstrated that short acyl groups are sometimes tolerated, but there is a clear distinction even among small substituents. core.ac.uknih.gov Specifically, the N-formyl analog of an Imiquimod-related compound was found to retain TLR8 activity. nih.gov In contrast, the corresponding N-acetyl analog was inactive. nih.gov This highlights an unexpectedly strict structural requirement at this position, where the addition of a single methyl group (from formyl to acetyl) eliminates the biological response. The N-butyryl derivative, another short-chain acyl analog, also showed TLR8 activity, suggesting a complex relationship between chain length and activity at this site. nih.gov

Table 2: Activity of C4-N-Acylated Imiquimod (B1671794) Analogs

| Analog | Acyl Group | Biological Activity | Source |

|---|---|---|---|

| N-Formyl Imiquimod Analog | Formyl (-CHO) | Active (TLR8) | nih.gov |

| N-Acetyl Imiquimod Analog | Acetyl (-COCH₃) | Inactive | nih.gov |

| N-Butyryl Imiquimod Analog | Butyryl (-CO(CH₂)₂CH₃) | Active (TLR8) | nih.gov |

This pattern indicates that the N-formyl moiety itself, or at least a very small acyl group, is a critical determinant for maintaining agonistic activity at TLR8 when the C4-amine is acylated. The inactivity of the acetyl analog suggests that steric hindrance or electronic effects introduced by the additional methyl group are sufficient to disrupt the necessary molecular interactions with the receptor. nih.gov

Rational Design Principles for Enhanced Immunomodulatory Properties

A primary principle is the systematic exploration of substituents at key positions, such as N1 and C2, to fine-tune the compound's interaction with TLR7 and TLR8. nih.govchemrxiv.org A successful example involved the systematic modification of an N1-benzyl group on the imidazoquinoline scaffold. chemrxiv.org By exploring both electron-withdrawing and electron-donating substituents at the para-position of the benzyl ring, researchers were able to identify a para-hydroxymethyl analog that was 37-fold more potent than Imiquimod and highly specific for TLR7. chemrxiv.org

Another key design principle is "scaffold hopping," where alternative core structures are explored while maintaining the essential pharmacophoric features required for receptor binding. core.ac.uk This can lead to the discovery of novel chemotypes with different activity profiles, such as furo[2,3-c]pyridines, which were found to exhibit TLR8-dependent activity. core.ac.uk

The goal of these design efforts is often to create agonists with a desired balance of TLR7 and TLR8 activity. For instance, some applications, like vaccine adjuvants, may benefit from dual TLR7/8 agonism, while others might require the specific effects of activating only one of the receptors to minimize potential side effects. chemrxiv.org The design of a para-aminomethyl analog, which acted as a dual TLR7/8 agonist in contrast to its TLR7-specific hydroxymethyl counterpart, illustrates how subtle chemical changes can rationally steer receptor selectivity. chemrxiv.org

Computational Approaches to SAR, Ligand Design, and Molecular Docking

Computational chemistry has become an indispensable tool in the study and design of TLR agonists. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide deep insights into how these molecules interact with their receptor targets. chemrxiv.orgnih.gov

Molecular docking is used to predict the binding pose of ligands like this compound within the binding sites of TLR7 and TLR8. chemrxiv.orgnih.gov These models can reveal critical molecular interactions, such as hydrogen bonds, that are responsible for binding affinity and selectivity. For example, modeling studies have shown that TLR7-biased activity of certain imidazoquinoline analogs is driven by the formation of multiple hydrogen bonds with the TLR7 receptor that are not formed when docked with TLR8. chemrxiv.org Similarly, the presence of an amino functionality in a substituent was computationally linked to TLR8 activity. chemrxiv.org Computer-predicted models of TLR domains have also been crucial in understanding the protein-protein interactions necessary for signal initiation. cardiff.ac.uk

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These statistical models can then be used to virtually screen large compound libraries and prioritize new structures for synthesis, accelerating the discovery of novel agonists. nih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov This method can assess the stability of the predicted binding pose and help refine the understanding of the binding process, contributing to a more accurate picture of the molecular interactions at play. mpg.de Together, these computational approaches allow for a more efficient and rational design of next-generation immunomodulators based on the Imiquimod scaffold. nih.gov

Advanced Research Methodologies and Future Outlook

Application of Omics Technologies in Mechanistic Elucidation (e.g., transcriptomics, proteomics)

Should N-Formyl Imiquimod (B1671794) become available for research, omics technologies would be pivotal in elucidating its mechanism of action. Transcriptomic analysis, such as RNA-sequencing, could provide a comprehensive overview of the genes that are differentially expressed in immune cells upon stimulation with the compound. This would help identify the signaling pathways that are activated or inhibited. Concurrently, proteomic studies, utilizing techniques like mass spectrometry, would offer insights into the changes in protein expression and post-translational modifications, providing a more direct understanding of the cellular response. Comparing these omics profiles to those of Imiquimod would be crucial in determining if the N-formyl modification alters the compound's biological activity.

Advanced Imaging Techniques for Visualizing Cellular Dynamics in Immunomodulation

Advanced imaging techniques would be instrumental in visualizing the cellular dynamics induced by N-Formyl Imiquimod in real-time. High-content imaging and confocal microscopy could be employed to observe the internalization of the compound, the activation of intracellular signaling pathways through fluorescent reporters, and the subsequent morphological changes in immune cells such as dendritic cells and macrophages. Techniques like Förster resonance energy transfer (FRET) could be used to study protein-protein interactions within the signaling cascades initiated by the compound.

Development of Novel Delivery Systems for Enhanced Immunomodulation in Research Settings

The physicochemical properties of this compound, once determined, would guide the development of novel delivery systems to enhance its immunomodulatory potential in research settings. Encapsulation in nanoparticles, liposomes, or micelles could improve its solubility, stability, and targeted delivery to specific immune cell populations. For preclinical studies, topical formulations incorporating penetration enhancers or microneedle arrays could be explored to facilitate localized delivery and minimize systemic exposure.

Synergistic Approaches with Other Immunotherapeutic Agents in Preclinical Settings

In preclinical models, this compound could be evaluated for synergistic effects when combined with other immunotherapeutic agents. For instance, its ability to enhance the efficacy of checkpoint inhibitors, therapeutic vaccines, or other Toll-like receptor (TLR) agonists would be a key area of investigation. Such combination therapies could potentially lead to more robust and durable anti-tumor or anti-viral immune responses.

Unexplored Biological Pathways and Targets for this compound Research

A primary research objective for this compound would be to identify if its N-formyl group allows it to interact with novel biological pathways or targets that are not engaged by Imiquimod. It would be essential to investigate its affinity for the known Imiquimod receptor, TLR7, and to screen for off-target effects or interactions with other pattern recognition receptors. The potential for this compound to modulate different downstream signaling molecules or to induce a distinct cytokine and chemokine profile would represent a significant area of unexplored biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.